N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1-naphthamide
Description
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1-naphthamide is a complex organic compound featuring a pyrazolo[1,5-a]pyridine core
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c23-19(17-9-5-7-14-6-1-2-8-16(14)17)20-12-15-13-21-22-11-4-3-10-18(15)22/h1-2,5-9,13H,3-4,10-12H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFARVUZPXLACW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3=CC=CC4=CC=CC=C43)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1-naphthamide typically involves multi-step processes. One common method includes the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, forming the pyrazolo[1,5-a]pyridine core . This intermediate can then be further functionalized to introduce the naphthamide group.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, possibly utilizing continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the pyrazolo[1,5-a]pyridine core.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl chains.
Scientific Research Applications
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1-naphthamide has several scientific research applications:
Chemistry: It serves as a scaffold for the synthesis of diverse chemical libraries for drug discovery.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1-naphthamide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as core protein allosteric modulators (CpAMs) for the hepatitis B virus, inhibiting viral replication by binding to the core protein and altering its function . This highlights the compound’s potential in antiviral therapy.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine: This compound shares a similar core structure and is used in the synthesis of Bruton’s tyrosine kinase inhibitors.
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6-dicarboxylic acid: Another related compound used in drug research and agrochemicals.
Uniqueness
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1-naphthamide is unique due to its specific functionalization, which imparts distinct biological activities and potential therapeutic applications. Its ability to modulate viral proteins and its versatility in chemical synthesis make it a valuable compound in various fields of research.
Biological Activity
N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Core Structure : A tetrahydropyrazolo[1,5-a]pyridine moiety linked to a naphthamide.
- Molecular Formula : C₁₄H₁₈N₄O
- Molecular Weight : Approximately 258.33 g/mol
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄O |
| Molecular Weight | 258.33 g/mol |
| LogP | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Modulation : The compound has been shown to inhibit certain enzymes involved in cancer progression, which is crucial for its anticancer properties.
- Receptor Interaction : It may bind to various receptors, altering their activity and leading to therapeutic effects.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
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Anticancer Activity :
- Studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown significant cytotoxic effects against melanoma and breast cancer cells.
- The mechanism involves apoptosis induction and cell cycle arrest at specific phases.
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Anti-inflammatory Effects :
- The compound has been identified as having anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
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Antiviral Properties :
- Preliminary studies suggest that it may act as an allosteric modulator for viral proteins, potentially inhibiting viral replication in certain contexts.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
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Study on Anticancer Activity :
A recent study evaluated the effects of this compound on human melanoma cells. The results indicated a reduction in cell viability by approximately 70% at a concentration of 10 µM after 48 hours of treatment. This was attributed to the induction of apoptosis as confirmed by flow cytometry analysis. -
Anti-inflammatory Mechanism :
Another investigation focused on the anti-inflammatory effects of the compound in a murine model of arthritis. Treatment with the compound significantly reduced swelling and inflammatory markers compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
